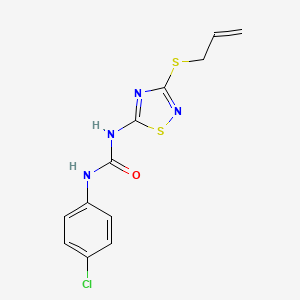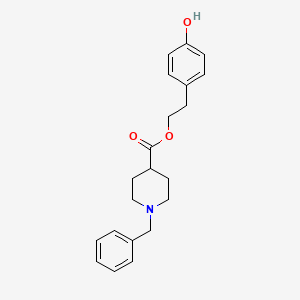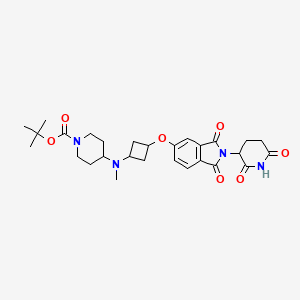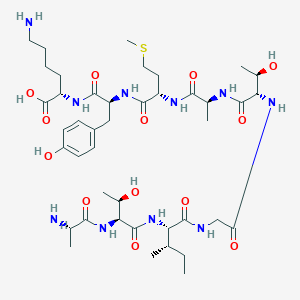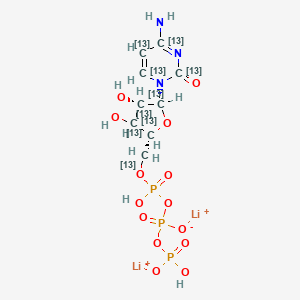
Kartogenin (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kartogenin (sodium) is a synthetic small molecule known for its ability to induce chondrogenesis, which is the process of cartilage formation. It was discovered in 2012 and has since been explored for its potential in regenerative medicine, particularly in the treatment of osteoarthritis and cartilage repair . Kartogenin (sodium) works by binding to fibrin A and disrupting its interaction with the transcription factor core binding factor beta subunit, thereby modulating the CBFβ-RUNX1 transcriptional program .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Kartogenin (sodium) involves several steps, including the preparation of intermediate compounds and the final product. One common method involves the use of poly(lactic-co-glycolic acid) (PLGA) microspheres to encapsulate Kartogenin, which is then released in a controlled manner . The preparation of these microspheres involves the use of solvents, surfactants, and other reagents to achieve the desired particle size and encapsulation efficiency .
Industrial Production Methods
Industrial production of Kartogenin (sodium) typically involves large-scale synthesis using similar methods to those used in laboratory settings. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency and safety. Techniques such as nanoprecipitation and emulsification are commonly employed to produce Kartogenin-loaded nanoparticles and microspheres .
化学反应分析
Types of Reactions
Kartogenin (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and functionalization in different applications.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Kartogenin (sodium) include oxidizing agents like Dess–Martin periodinane for selective oxidation, and reducing agents such as ethylene glycol . Reaction conditions often involve controlled temperatures, pH levels, and solvent systems to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the reactions involving Kartogenin (sodium) include its encapsulated forms in PLGA microspheres and hydrogels, which are used for sustained drug release and targeted delivery in regenerative medicine .
科学研究应用
Kartogenin (sodium) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cartilage Regeneration: Kartogenin (sodium) is widely used in regenerative medicine for cartilage repair and protection. .
Tendon-Bone Healing: It facilitates the formation of a cartilage-like transition zone in tendon-bone junctions, promoting better healing and integration.
Wound Healing: Kartogenin (sodium) stimulates collagen synthesis and accelerates wound healing processes.
Limb Development: It plays a role in regulating limb development by modulating specific molecular pathways.
作用机制
Kartogenin (sodium) exerts its effects by binding to fibrin A and disrupting its interaction with the transcription factor core binding factor beta subunit (CBFβ). This disruption modulates the CBFβ-RUNX1 transcriptional program, leading to the induction of chondrogenesis . Additionally, Kartogenin (sodium) has been shown to down-regulate miR-145-5p, which targets the Smad4 pathway, further promoting chondrogenic differentiation .
相似化合物的比较
Kartogenin (sodium) is unique in its ability to induce chondrogenesis and promote cartilage repair. Similar compounds include:
Transforming Growth Factor-beta (TGF-β): A growth factor involved in chondrogenesis but with different molecular targets and pathways.
Bone Morphogenetic Proteins (BMPs): Proteins that promote bone and cartilage formation but have distinct mechanisms of action compared to Kartogenin (sodium).
Fibroblast Growth Factor (FGF): Another growth factor involved in tissue repair and regeneration, with different signaling pathways.
Kartogenin (sodium) stands out due to its specific interaction with fibrin A and the CBFβ-RUNX1 transcriptional program, making it a promising candidate for regenerative medicine applications .
属性
分子式 |
C20H14NNaO3 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC 名称 |
sodium;2-[(4-phenylphenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C20H15NO3.Na/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14;/h1-13H,(H,21,22)(H,23,24);/q;+1/p-1 |
InChI 键 |
LNDQCRAZLSOXTG-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


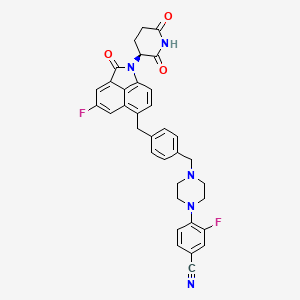
![(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid;(1R)-1-phenylethanamine](/img/structure/B12381216.png)
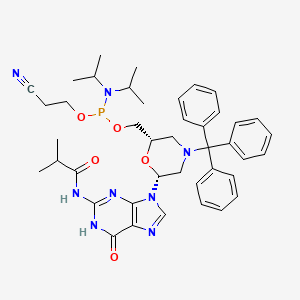

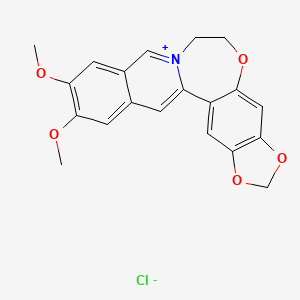
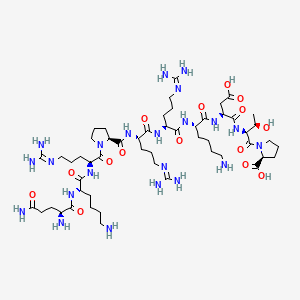

![(S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile](/img/structure/B12381246.png)
